2-(3-Chlorophenyl)piperazine 2-(3-Chlorophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 52385-79-2
VCID: VC7400241
InChI: InChI=1S/C10H13ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2
SMILES: C1CNC(CN1)C2=CC(=CC=C2)Cl
Molecular Formula: C10H13ClN2
Molecular Weight: 196.68

2-(3-Chlorophenyl)piperazine

CAS No.: 52385-79-2

Cat. No.: VC7400241

Molecular Formula: C10H13ClN2

Molecular Weight: 196.68

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)piperazine - 52385-79-2

Specification

CAS No. 52385-79-2
Molecular Formula C10H13ClN2
Molecular Weight 196.68
IUPAC Name 2-(3-chlorophenyl)piperazine
Standard InChI InChI=1S/C10H13ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2
Standard InChI Key XRVXSYWJPAAOBC-UHFFFAOYSA-N
SMILES C1CNC(CN1)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Physicochemical Properties

1-(3-Chlorophenyl)piperazine (CAS 6640-24-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₂ClN₂. Its structure comprises a piperazine ring substituted at the 1-position with a 3-chlorophenyl group . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)piperazine

PropertyValueSource
Molecular Weight198.67 g/mol
Boiling Point336.4 °C at 760 mmHg
Density1.159 g/cm³
LogP (Partition Coefficient)2.07
Polar Surface Area6.48 Ų
Vapor Pressure0.000112 mmHg at 25°C

The compound exhibits moderate lipophilicity (LogP = 2.07), enabling passive diffusion across biological membranes. Its polar surface area of 6.48 Ų suggests limited hydrogen-bonding capacity, which influences pharmacokinetic behavior .

Synthesis and Industrial Production

Synthetic Routes

mCPP is synthesized via multi-step reactions, often starting from diethanolamine and 3-chloroaniline. A patented method (WO2016078107A1) outlines a three-step process :

  • Synthesis of Bis(2-chloroethyl)methylamine Hydrochloride:
    Diethanolamine reacts with thionyl chloride to form bis(2-chloroethyl)methylamine hydrochloride, a precursor for piperazine ring formation.

  • Formation of 1-(3-Chlorophenyl)piperazine Hydrochloride:
    The intermediate undergoes cyclization with 3-chloroaniline in xylene under reflux, yielding the piperazine core .

  • Functionalization to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine:
    Alkylation with 1-bromo-3-chloropropane introduces a chloropropyl side chain, producing derivatives for pharmaceutical applications .

Key Advantages of this Route:

  • Mild reaction conditions (0–10°C for final steps).

  • High purity (>97%) and simplified post-treatment .

Analytical Characterization

Synthetic batches are validated using spectroscopic techniques:

  • IR Spectroscopy: N-H stretches at 3300–3500 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹ .

  • ¹H NMR: Aromatic protons at δ 6.8–7.2 ppm and piperazine methylenes at δ 2.5–3.5 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 199 ([M+H]⁺) .

Pharmacological Profile

Receptor Affinity and Mechanism of Action

mCPP exhibits high affinity for serotonin (5-HT) receptors, particularly 5-HT₂B and 5-HT₂C subtypes, with dissociation constants (Kᵢ) of 53 nM and 327 nM, respectively . Unlike its derivative 3C-PEP—a potent dopamine reuptake inhibitor (Kᵢ = 0.04 nM for DAT) —mCPP lacks significant dopaminergic activity but acts as a serotonin receptor agonist .

Metabolic and Clinical Implications

As the primary metabolite of trazodone, mCPP contributes to adverse effects such as migraines and anxiety due to prolonged serotonergic stimulation . Animal studies demonstrate its ability to reverse γ-butyrolactone (GBL)-induced increases in L-DOPA synthesis, suggesting autoreceptor-mediated modulation of dopamine synthesis .

Table 2: Pharmacological Targets of mCPP

TargetAffinity (Kᵢ)Effect
5-HT₂B Receptor53 nMAgonism
5-HT₂C Receptor327 nMPartial Agonism
Dopamine D₂ Receptor>1000 nMNo Activity
Sigma Receptor>10,000 nMNo Activity

Industrial and Research Applications

Pharmaceutical Intermediate

mCPP serves as a precursor for antipsychotic agents. For example, alkylation with triazolopyridine moieties yields compounds with dual dopamine autoreceptor agonist and postsynaptic antagonist activity . These derivatives show promise in treating schizophrenia by balancing dopaminergic pathways .

Neurochemical Research Tool

mCPP is utilized to probe serotonin receptor function in vitro and in vivo. Its ability to induce headaches in humans makes it a model for studying migraine pathophysiology .

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